molecular formula C10H13N5O2 B12791166 [(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol CAS No. 132487-14-0

[(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol

Cat. No.: B12791166
CAS No.: 132487-14-0
M. Wt: 235.24 g/mol
InChI Key: BHCDKVGOWIANKM-OFWQXNEASA-N
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Description

[(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique cyclopropyl structure attached to a purine base, making it a subject of interest in medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Attachment of the purine base: The purine base can be introduced through nucleophilic substitution reactions, where the cyclopropyl intermediate reacts with a halogenated purine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the purine base, using reducing agents such as sodium borohydride.

    Substitution: The amino group on the purine base can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of alkylated purine derivatives.

Scientific Research Applications

[(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interfere with nucleic acid synthesis by incorporating into the DNA or RNA strands, leading to chain termination or mutations.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,3S)-3-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopentyl]methanol
  • [(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol]

Uniqueness

[(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol is unique due to its cyclopropyl ring, which imparts rigidity and distinct steric properties compared to other similar compounds. This structural feature can influence its binding affinity and specificity towards molecular targets, making it a valuable compound in drug design and development.

Properties

CAS No.

132487-14-0

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

[(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol

InChI

InChI=1S/C10H13N5O2/c11-9-7-10(13-3-12-9)15(4-14-7)8-5(1-16)6(8)2-17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,8?

InChI Key

BHCDKVGOWIANKM-OFWQXNEASA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]3CO)CO)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C3CO)CO)N

Origin of Product

United States

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